Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate
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Description
Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate is a useful research compound. Its molecular formula is C16H21BrN4O4S2 and its molecular weight is 477.39. The purity is usually 95%.
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Biological Activity
Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate, commonly referred to as compound 338794-58-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C16H21BrN4O4S2
Molecular Weight: 477.4 g/mol
CAS Number: 338794-58-4
The compound features a complex structure that includes a triazole ring, which is known for its diverse biological activities. Its sulfonamide group and bromophenyl substituent may contribute to its pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. Triazoles are known to inhibit the growth of various fungi and bacteria by interfering with their cellular processes. For instance, a study demonstrated that derivatives of triazole compounds showed potent antifungal activity against Candida species and Aspergillus species .
Antitumor Activity
The antitumor potential of this compound has been explored in several studies. Triazole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds similar to this one have been reported to inhibit cell proliferation in various cancer cell lines, suggesting a potential role as an anticancer agent .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for cellular metabolism in pathogens and cancer cells. The sulfonamide moiety is particularly important as it mimics para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth . Additionally, the triazole ring may interfere with the synthesis of ergosterol in fungi, further enhancing its antimicrobial effects.
Study 1: Synthesis and Evaluation of Antimicrobial Activity
A recent study synthesized various triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. This compound was included in the evaluation and exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics used in clinical settings .
Study 2: Antitumor Efficacy
In another investigation focusing on the antitumor effects of triazole derivatives, this compound was tested on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutic agents. The study concluded that the compound could be a promising candidate for further development as an anticancer drug .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O4S2/c1-4-21-14(19-20-16(21)26-11(3)15(22)25-5-2)10-18-27(23,24)13-8-6-12(17)7-9-13/h6-9,11,18H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBMDAXWQRBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C)C(=O)OCC)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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